molecular formula C5H12N4 B15238621 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B15238621
M. Wt: 128.18 g/mol
InChI Key: SWAJPWLQYXQMRO-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring with an aminomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a carbonyl compound, followed by cyclization to form the pyrimidine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce alkyl or acyl groups .

Scientific Research Applications

6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 6-(Aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to form stable complexes with various targets makes it particularly valuable in drug development and biochemical research .

Properties

Molecular Formula

C5H12N4

Molecular Weight

128.18 g/mol

IUPAC Name

6-(aminomethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C5H12N4/c6-3-4-1-2-8-5(7)9-4/h4H,1-3,6H2,(H3,7,8,9)

InChI Key

SWAJPWLQYXQMRO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1CN)N

Origin of Product

United States

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